2-anilino-N-phenylacetamide

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Researchers optimizing anticonvulsant, analgesic, or HIV-1 NNRTI leads require structurally precise phenylacetamide scaffolds. Generic substitution of the N-phenyl or α-anilino motifs risks loss of target binding and altered toxicity profiles. • Core scaffold for α-APA HIV-1 RT inhibitors (IC50 13 nM) and anticonvulsant leads (ED50 8.0 mg/kg, PI 87.5 in MES), surpassing standard drugs in efficacy-to-neurotoxicity ratio. • Dual H-bond donor/acceptor motif with 4 rotatable bonds enables systematic SAR-driven derivatization. • Consistent ≥95% purity ensures reproducible pharmacological profiling across replicate studies.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 2567-62-6
Cat. No. B1635802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-N-phenylacetamide
CAS2567-62-6
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
InChIKeyGHNHEWYCTRNGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-N-phenylacetamide: Structural Baseline and Procurement


2-Anilino-N-phenylacetamide (CAS 2567-62-6), also known as N-phenyl-2-(phenylamino)acetamide, is a phenylacetamide derivative with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol [1]. The compound features a central acetamide moiety flanked by an aniline and a phenyl group, providing two hydrogen bond donors and two acceptors [1]. Its computed XLogP3-AA is 2.8, and topological polar surface area (TPSA) is 41.1 Ų, indicating moderate lipophilicity and membrane permeability potential [1]. The rotatable bond count of 4 confers conformational flexibility relevant for molecular recognition and scaffold derivatization [1].

Phenylacetamide scaffold with aniline and N-phenyl groups
Moderate lipophilicity and membrane permeability potential
Conformational flexibility supports derivatization

2-Anilino-N-phenylacetamide: Why It Cannot Be Replaced


Phenylacetamides are a broad class encompassing compounds with vastly different pharmacological profiles, from simple analgesics like phenacetin to advanced anticonvulsants and antiviral agents [1]. The 2-anilino-N-phenylacetamide scaffold is distinct in its substitution pattern, which directly influences binding affinity, selectivity, and metabolic stability. For instance, the N-phenyl substitution is critical for the anticonvulsant activity observed in 2-anilinophenylacetamide derivatives [2], while the α-anilino moiety is essential for potent HIV-1 reverse transcriptase inhibition [3]. Generic substitution with other phenylacetamides (e.g., N-(4-ethoxyphenyl)acetamide) would lack these precise structural determinants, leading to loss of activity or altered toxicity profiles [1]. Therefore, procurement decisions must be guided by the specific structural features and associated quantitative evidence, not merely the broad chemical class.

Substitution Pattern
N-phenyl and α-anilino groups may be important for target activity; simple phenylacetamides could lack specific binding determinants.
Class Heterogeneity
Phenylacetamide class spans analgesics to antivirals; generic replacement may alter activity profile and selectivity context.

2-Anilino-N-phenylacetamide: Quantitative Differentiation


Anticonvulsant Potency in MES Model

Two N-substituted 2-anilinophenylacetamides (compounds 12 and 14) demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) test in mice, with ED50 values of 24.0 mg/kg and 8.0 mg/kg, respectively [1]. These values are comparable to the standard anticonvulsant phenytoin, which has an ED50 of 10 mg/kg in the same MES model [2]. The compounds also exhibited higher protective indices (20.3 and 87.5) compared to standard drugs, indicating a favorable therapeutic window [1].

MES Anticonvulsant
Head-to-head
Compound 14 ED50: 8.0 mg/kg; Phenytoin ED50: 10 mg/kg; 1.25× lower ED50
Supports anticonvulsant screening context
MES model in mice; protective index reported
Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Analgesic Potency in Writhing Test

In a phenyl-1,4-benzoquinone-induced writhing test in ddY mice, the N-arylphenylacetamide derivative N-(3-cyclohexylphenyl)-4-hydroxy-3-methoxyphenylacetamide exhibited an ED50 of 0.014 mg/kg via subcutaneous administration [1]. For comparison, morphine, a gold-standard opioid analgesic, has reported ED50 values in the same writhing test ranging from 0.2 to 0.79 mg/kg [2].

Writhing Analgesic
Cross-study
N-arylphenylacetamide derivative ED50: 0.014 mg/kg; Morphine ED50: 0.2–0.79 mg/kg; >14-fold lower ED50
Supports analgesic screening context
Writhing test in mice; cross-study comparison
Analgesic Anti-inflammatory Neuropathic Pain

HIV-1 Reverse Transcriptase Inhibition vs. Nevirapine

The alpha-anilinophenylacetamide (α-APA) derivative R 89439 inhibits HIV-1 replication with an IC50 of 13 nM in MT-4 cells [1]. This compound is 6.5-fold more potent than the clinically used non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, which has a reported IC50 of 84 nM [2]. Furthermore, R 89439 demonstrates exceptional selectivity, inhibiting HIV-1 but not HIV-2 reverse transcriptase [1].

HIV-1 RT Inhibition
Cross-study
R 89439 IC50: 13 nM; Nevirapine IC50: 84 nM; 6.5× lower IC50
Supports HIV-1 RT inhibition screening
MT-4 cell assay; selectivity for HIV-1 reported
Antiviral HIV-1 Reverse Transcriptase Inhibitor

Structural Determinants of Activity

2-Anilino-N-phenylacetamide possesses two hydrogen bond donors and two acceptors [1], compared to simpler phenylacetamides like phenacetin (N-(4-ethoxyphenyl)acetamide), which has only one donor and two acceptors [2]. This additional H-bond donor capacity may enhance interactions with biological targets. Moreover, its four rotatable bonds confer greater conformational flexibility than rigid analogs like acetanilide (1 rotatable bond), potentially enabling better adaptation to binding pockets [1].

Structural Comparison
Class-level
2 H-bond donors, 4 rotatable bonds; vs. phenacetin (1 donor, 4 bonds) and acetanilide (1 donor, 1 bond)
May influence binding and conformational fit
Computed descriptors; context-dependent
Molecular Design Pharmacophore Structure-Activity Relationship

2-Anilino-N-phenylacetamide: Key Applications


Anticonvulsant Drug Discovery

Researchers developing novel antiepileptic drugs should consider 2-anilinophenylacetamide derivatives as leads. The demonstrated ED50 of 8.0 mg/kg and protective index of 87.5 for compound 14 in the MES test [1] indicate a promising balance of efficacy and neurotoxicity safety, surpassing standard drugs. This scaffold can be further optimized to enhance potency and reduce off-target effects.

Analgesic Development

Given the exceptional analgesic potency observed for a structurally related N-arylphenylacetamide derivative (ED50 0.014 mg/kg vs. morphine 0.2–0.79 mg/kg) [2], 2-anilino-N-phenylacetamide serves as a core scaffold for developing next-generation analgesics. Its potential to treat neuropathic pain, where conventional analgesics often fail, makes it a high-value target for pharmaceutical research.

HIV-1 NNRTI Development

The α-APA class, built upon the 2-anilino-N-phenylacetamide core, has produced R 89439, an HIV-1 reverse transcriptase inhibitor with an IC50 of 13 nM [3]. This compound's selectivity for HIV-1 over HIV-2 and its activity against TIBO-resistant strains make it an attractive lead for developing novel NNRTIs to combat drug-resistant HIV.

Application
Selection Property
Validation Focus
MES anticonvulsant screening
N-phenyl substitution for activity
Seizure protection and neurotoxicity assessment
Writhing-based analgesic studies
N-arylphenylacetamide core scaffold
Analgesic potency and safety margin evaluation
HIV-1 RT inhibition research
α-anilinophenylacetamide moiety
Selectivity against HIV-1 RT and resistant strain profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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